(3-(2-Methoxynaphthalen-1-yl)phenyl)methanol
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Overview
Description
(3-(2-Methoxynaphthalen-1-yl)phenyl)methanol is an organic compound that features a naphthalene ring substituted with a methoxy group and a phenylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2-Methoxynaphthalen-1-yl)phenyl)methanol typically involves the reaction of 2-methoxynaphthalene with a suitable phenylmethanol derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, 2-bromoaniline can be reacted with 1-ethynyl-2-methoxynaphthalene in the presence of palladium(II) chloride (Pd(PPh3)2Cl2) and copper(I) iodide (CuI) as catalysts in a solvent mixture of dimethylformamide (DMF) and triethylamine (Et3N) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(3-(2-Methoxynaphthalen-1-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Formation of (3-(2-Methoxynaphthalen-1-yl)phenyl)aldehyde or (3-(2-Methoxynaphthalen-1-yl)phenyl)carboxylic acid.
Reduction: Formation of (3-(2-Methoxynaphthalen-1-yl)phenyl)methane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3-(2-Methoxynaphthalen-1-yl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (3-(2-Methoxynaphthalen-1-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2-Methoxynaphthalene): A simpler compound with a similar naphthalene core but lacking the phenylmethanol moiety.
(3-(2-Hydroxynaphthalen-1-yl)phenyl)methanol: Similar structure but with a hydroxyl group instead of a methoxy group.
(3-(2-Methoxynaphthalen-1-yl)phenyl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness
(3-(2-Methoxynaphthalen-1-yl)phenyl)methanol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16O2 |
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Molecular Weight |
264.3 g/mol |
IUPAC Name |
[3-(2-methoxynaphthalen-1-yl)phenyl]methanol |
InChI |
InChI=1S/C18H16O2/c1-20-17-10-9-14-6-2-3-8-16(14)18(17)15-7-4-5-13(11-15)12-19/h2-11,19H,12H2,1H3 |
InChI Key |
IQFBDWXVJJPBFA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=CC=CC(=C3)CO |
Origin of Product |
United States |
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